![molecular formula C18H15N5O B8612260 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one](/img/structure/B8612260.png)
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one
描述
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one is a complex organic compound that belongs to the class of quinazoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Formation of the Naphthyridine Ring: The naphthyridine ring is formed through a series of condensation reactions involving suitable starting materials.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the 3-methyl and 4-(2-(methylamino)quinazolin-6-yl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of alkylated quinazoline derivatives.
科学研究应用
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
- 3-methyl-4-(2-(amino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
- 3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-thione
Uniqueness
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
属性
分子式 |
C18H15N5O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C18H15N5O/c1-10-8-21-16-13(5-6-20-17(16)24)15(10)11-3-4-14-12(7-11)9-22-18(19-2)23-14/h3-9H,1-2H3,(H,20,24)(H,19,22,23) |
InChI 键 |
RMONLWHPZZIJDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=C1C3=CC4=CN=C(N=C4C=C3)NC)C=CNC2=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
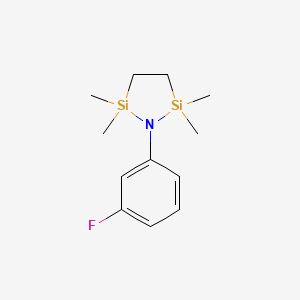
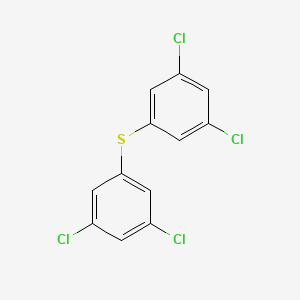
![6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine](/img/structure/B8612190.png)
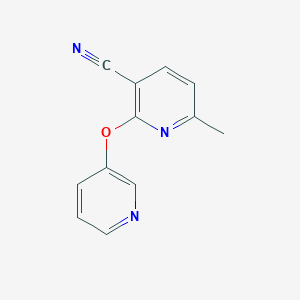
![1-[4-(Isobutylamino)-3-nitrophenyl]ethanone](/img/structure/B8612212.png)

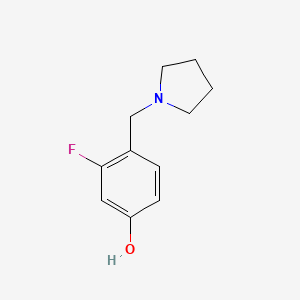
![8-Chloro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]cinnolin-3-one](/img/structure/B8612240.png)
![2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8612249.png)
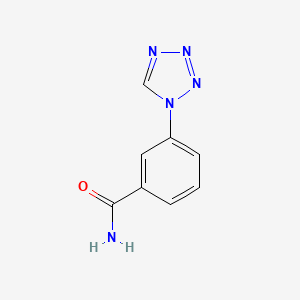
![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid](/img/structure/B8612255.png)
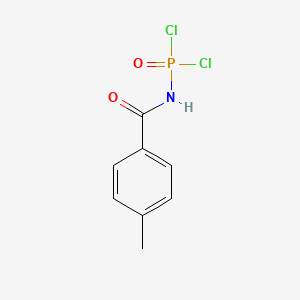
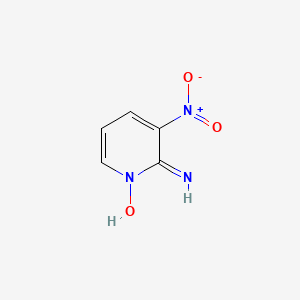
![(S)-2-amino-7'-bromo-4'-fluoro-5H-spiro[oxazole-4,9'-xanthen]-2'-ol](/img/structure/B8612274.png)
